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Compound Name: N-Boc-D-phenylalaninol

CAS No.: 106454-69-7

Cat. No.: B558460

Get Quote

Executive Summary
N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral intermediate used in the

synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries.[1] Its structural

integrity hinges on two factors: the retention of the D-configuration (R-configuration) and the

complete reduction of the carboxylic acid precursor to the primary alcohol.

This guide provides a comparative technical analysis of spectroscopic methods to confirm the

identity and purity of N-Boc-D-phenylalaninol. Unlike standard datasheets, this document

focuses on comparative efficacy—demonstrating why specific techniques are superior for

detecting common synthetic failures (e.g., racemization or incomplete reduction).

Part 1: Structural Criticality & Analytical Strategy
The synthesis of N-Boc-D-phenylalaninol typically involves the reduction of N-Boc-D-

phenylalanine. The analytical challenge lies in distinguishing the product from the starting

material and the unwanted L-enantiomer.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b558460#bc-rfq
https://www.benchchem.com/product/b558460/docs?utm_src=pdf-body#spectroscopic-analysis-of-n-boc-d-phenylalaninol-a-structural-confirmation-guide
https://www.fishersci.ca/shop/products/n-boc-d-phenylalaninol-98-thermo-scientific/p-7030166
https://www.benchchem.com/product/b558460/docs?utm_src=pdf-body#spectroscopic-analysis-of-n-boc-d-phenylalaninol-a-structural-confirmation-guide
https://www.benchchem.com/product/b558460/docs?utm_src=pdf-body#spectroscopic-analysis-of-n-boc-d-phenylalaninol-a-structural-confirmation-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558460?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Analytical Hierarchy
Tier Objective Preferred Method Why?

1
Connectivity &

Functional Group
1H-NMR

Unambiguously

identifies the reduction

of -COOH to -CH₂OH.

2 Stereochemical Purity
Chiral HPLC /

Polarimetry

NMR is blind to

enantiomers without

chiral shift reagents.

3 Bulk Purity Melting Point / TLC

Quick "Go/No-Go"

checks for process

chemistry.

Part 2: Comparative Spectroscopic Analysis
1H-NMR Spectroscopy: The Gold Standard
Objective: Confirm reduction and protecting group integrity.

The 1H-NMR spectrum provides the most definitive evidence of structural formation. The key

differentiator is the ABX system formed by the diastereotopic methylene protons of the alcohol

group.

Product (Alcohol): Shows a distinct multiplet region at 3.5–3.8 ppm corresponding to -CH₂-

OH.

Alternative (Acid Precursor): Lacks signals in the 3.5–4.0 ppm region (except for the methine

proton).

Diagnostic Peaks (in CDCl₃, 300 MHz):

δ 1.41 (s, 9H):tert-Butyl group (Boc). Stability Check: Loss of this peak indicates

deprotection.

δ 3.55–3.75 (m, 2H):-CH₂-OH. Crucial Proof of Reduction. These protons are diastereotopic

(magnetically non-equivalent) due to the adjacent chiral center, often appearing as a

complex multiplet rather than a simple doublet.
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δ 3.85 (br s, 1H):-CH-N.

δ 4.75 (br s, 1H):-NH (Carbamate).

δ 7.15–7.35 (m, 5H): Phenyl aromatic protons.

FT-IR Spectroscopy: Functional Group Verification
Objective: Rapid qualitative check for carbonyl reduction.

While less detailed than NMR, IR is superior for detecting unreacted carboxylic acid starting

material in the bulk solid state.

N-Boc-D-Phenylalaninol (Product):

3350–3450 cm⁻¹ (Broad): O-H stretching vibration (Alcohol).

1680–1690 cm⁻¹: C=O stretching (Urethane/Boc).

N-Boc-D-Phenylalanine (Precursor):

2500–3000 cm⁻¹ (Very Broad): O-H stretching of Carboxylic Acid (distinct "beard" shape).

~1710–1740 cm⁻¹: C=O stretching (Acid carbonyl).

Verdict: Use IR for raw material ID upon receipt; use NMR for release testing.

Optical Rotation & Chirality
Objective: Confirm D-configuration.

The specific rotation

is the only rapid physical method to distinguish N-Boc-D-phenylalaninol from its L-isomer (N-
Boc-L-phenylalaninol).

N-Boc-D-phenylalaninol:

(
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, Methanol).[2]

N-Boc-L-phenylalaninol:

(

, Methanol).[2]

Note: The sign of rotation is solvent-dependent. Ensure the solvent is Methanol. In Ethanol, the

rotation magnitude may shift slightly.

Part 3: Experimental Data Summary
The following table consolidates physical property data derived from validated synthesis

protocols.

Property
N-Boc-D-Phenylalaninol
(Product)

N-Boc-D-Phenylalanine
(Precursor)

Molecular Formula C₁₄H₂₁NO₃ C₁₄H₁₉NO₄

Molecular Weight 251.32 g/mol 265.31 g/mol

Physical State White Crystalline Solid White Powder

Melting Point 92–98 °C 85–87 °C

Optical Rotation (c=1, MeOH) (c=1, EtOH)

Key NMR Feature 3.6 ppm (CH₂-OH) No signal at 3.6 ppm

Part 4: Visualized Workflows
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical progression for confirming the structure of the synthesized

material.
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Caption: Step-by-step analytical decision tree for validating N-Boc-D-phenylalaninol
synthesis.

Diagram 2: Structural Transformation & Spectral Shift
A visualization of the chemical reduction and the corresponding shift in spectroscopic markers.

N-Boc-D-Phenylalanine
(Acid)

Reduction
(BH3 or Mixed Anhydride)

N-Boc-D-Phenylalaninol
(Alcohol)

Spectral Shift:
COOH -> CH2OH

NMR: New peak @ 3.6ppm
IR: Loss of C=O acid

Click to download full resolution via product page

Caption: Chemical pathway highlighting the critical spectroscopic changes monitored during

analysis.

Part 5: Detailed Experimental Protocols
Protocol A: 1H-NMR Sample Preparation
Purpose: High-resolution structural confirmation.

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an

internal standard. CDCl₃ is preferred over DMSO-d₆ to prevent hydroxyl proton exchange

broadening, allowing for sharper resolution of the alcohol coupling.

Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.

Filtration: If the solution is cloudy (indicating inorganic salts from the reduction workup), filter

through a small plug of glass wool into the NMR tube.

Acquisition:

Pulse Angle: 30°

Relaxation Delay: 1.0 s

Scans: 16 (sufficient for >98% purity).
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Protocol B: Specific Optical Rotation
Purpose: Confirmation of Enantiomeric Identity (D-isomer).

Preparation: Accurately weigh 100 mg of dried N-Boc-D-phenylalaninol.

Dissolution: Transfer to a 10 mL volumetric flask and dilute to volume with HPLC-grade

Methanol. (Concentration

g/100 mL).

Measurement:

Zero the polarimeter with pure Methanol.

Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles are present in

the light path.

Measure at 20°C using the Sodium D-line (589 nm).

Calculation:

Where

is the observed rotation,

is path length in dm (1), and

is concentration in g/mL (0.01).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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